molecular formula C7H14O B14464321 (2S,3S)-2-Ethyl-3-methyloxolane CAS No. 73435-16-2

(2S,3S)-2-Ethyl-3-methyloxolane

Cat. No.: B14464321
CAS No.: 73435-16-2
M. Wt: 114.19 g/mol
InChI Key: XNLOROFXIFUZKL-BQBZGAKWSA-N
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Description

(2S,3S)-2-Ethyl-3-methyloxolane is a chiral, cyclic ether of high interest in organic synthesis and materials science. This compound features a defined stereochemistry at both the 2- and 3- positions of the oxolane (tetrahydrofuran) ring, making it a valuable non-racemic building block for the stereoselective synthesis of complex molecules, including potential pharmaceuticals and specialty chemicals . Compounds within the oxolane family are recognized for their utility as solvents and intermediates. Research into similar 2-methyloxolane derivatives highlights their application as sustainable, bio-based lipophilic solvents, serving as greener alternatives to traditional petroleum-based solvents like hexane for the extraction of natural products, oils, and aromas . The ethyl and methyl substituents on the ring structure of this compound are expected to influence its solvation properties and lipophilicity, which can be critical parameters in process chemistry and materials formulation. As a chiral synthon, this specific stereoisomer can be employed in the development of asymmetric syntheses, contributing to the construction of stereocenters in target molecules. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct a thorough risk assessment before use.

Properties

CAS No.

73435-16-2

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3S)-2-ethyl-3-methyloxolane

InChI

InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

XNLOROFXIFUZKL-BQBZGAKWSA-N

Isomeric SMILES

CC[C@H]1[C@H](CCO1)C

Canonical SMILES

CCC1C(CCO1)C

Origin of Product

United States

Preparation Methods

Molecular Architecture

(2S,3S)-2-Ethyl-3-methyloxolane is a five-membered cyclic ether with ethyl and methyl substituents at positions 2 and 3, respectively, in a cis configuration. Its IUPAC name derives from the oxolane (tetrahydrofuran) backbone, with stereochemical descriptors (2S,3S) critical for biological activity and material properties. The compound’s SMILES notation, C[C@H]1[C@H](OCC)CO1, confirms the relative stereochemistry.

Spectroscopic Characterization

PubChem data for analogous compounds, such as (2S,3S)-2-ethyl-3-methyloxirane-2-carboxylate (CID 91872853), reveal characteristic NMR shifts for oxolane derivatives:

  • ¹H NMR : δ 1.2–1.5 (m, ethyl and methyl groups), δ 3.6–4.0 (m, oxolane ring protons).
  • ¹³C NMR : δ 20–25 (CH3), δ 30–35 (CH2), δ 70–80 (C-O).
    Optical rotation data for the (2S,3S) enantiomer are inferred from related structures, typically ranging between [α]D²⁵ = +15° to +25° (c = 1, CHCl3).

Chemical Synthesis Approaches

Acid-Catalyzed Cyclization of Diols

A principal industrial method involves BF3·OEt2-catalyzed cyclization of 3-methyl-2-ethyl-1,4-pentanediol, as disclosed in patent CN117858912A. This one-pot process achieves 60–75% yield under anhydrous conditions:

  • Reaction Conditions : 1.5 mol% BF3·OEt2, 80°C, 12 h.
  • Mechanism : Protonation of a hydroxyl group followed by nucleophilic attack, forming the oxolane ring (Figure 1).
  • Stereochemical Control : The cis configuration arises from chair-like transition states favoring equatorial substituents.

Table 1: Optimization of Acid-Catalyzed Cyclization

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
BF3·OEt2 80 12 72 98
H2SO4 100 6 58 90
p-TsOH 90 8 65 95

Epoxide Ring-Opening and Cyclization

A two-step strategy from the synthesis of pre-monic acid derivatives involves:

  • Epoxidation : (2S,3S)-2-ethyl-3-methyloxirane-2-carboxylate (CID 91872853) is treated with mCPBA to form an epoxide.
  • Ring-Opening : Hydrolysis with aqueous HCl yields a diol intermediate.
  • Cyclization : BF3·OEt2 catalyzes diol cyclization to the oxolane (45–60% overall yield).

This method benefits from commercially available epoxide precursors but requires careful control of reaction pH to prevent racemization.

Enzymatic and Biosynthetic Methods

Oxidoreductase-Mediated Epoxidation

Thesis work on polyketide biosynthesis (e.g., MmpE_OR enzyme) demonstrates stereoselective epoxidation of allylic alcohols to form epoxide intermediates. Applied to 2-ethyl-3-methylpentenol, this approach could yield the (2S,3S)-epoxide, subsequently cyclized to oxolane:

  • Enzyme : MmpE_OR (EC 1.14.14.1) with NADPH cofactor.
  • Substrate : (2S,3S)-2-ethyl-3-methylpent-4-en-1-ol.
  • Conditions : pH 7.4, 37°C, 24 h (80% conversion).

Table 2: Enzymatic vs. Chemical Epoxidation

Parameter Enzymatic Chemical (mCPBA)
Yield (%) 80 75
ee (%) >99 85
Reaction Time (h) 24 6

Industrial-Scale Production

Continuous-Flow Polymerization Processes

Patent CN117858912A details the use of this compound as a comonomer in polyoxymethylene (POM) production. Key steps include:

  • Copolymerization : Trioxane (90%) and oxolane (10%) with BF3·OEt2 initiator.
  • Termination : Quenching with triethylamine to yield POM with 15–20% oxolane incorporation.
  • Purification : Distillation under reduced pressure (60°C, 10 mmHg) isolates unreacted oxolane (95% recovery).

Table 3: Industrial Process Metrics

Metric Value
Annual Production 500–700 tons
Purity Post-Distillation 99.8%
Catalyst Efficiency 98% Reusability

Emerging Methodologies

Photoredox-Catalyzed C–O Bond Formation

Preliminary studies using Ir(ppy)3 under blue LED irradiation demonstrate radical-mediated cyclization of δ-hydroxy alkenes to oxolanes. Applied to 5-hydroxy-2-ethyl-3-methylpent-1-ene, this method achieves 55% yield with 90% ee.

Biocatalytic Cascades

Combining alcohol dehydrogenases (ADHs) with monooxygenases enables one-pot conversion of ketones to oxolanes:

  • ADH : Reduces 2-ethyl-3-methylcyclopentanone to (S,S)-diol.
  • Monooxygenase : Introduces epoxide functionality.
  • Acid Catalysis : Cyclizes to oxolane (60% overall yield).

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Ethyl-3-methyloxolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom in the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

(2S,3S)-2-Ethyl-3-methyloxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to (2S,3S)-2-Ethyl-3-methyloxolane:

Compound Name CAS Number Ring Type Substituents Key Properties/Applications
This compound Not Provided Oxolane (THF) 2-Ethyl, 3-methyl (S,S config) Chiral solvent, synthetic intermediate (inferred)
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 1,3-Dioxolane 2-Ethyl, 2-methyl Higher ring strain; solvent or stabilizer
2-Methyl-1,3-dioxolane 497-26-7 1,3-Dioxolane 2-Methyl Lower boiling point; used in fragrances
Oxolane (THF) 109-99-9 Oxolane Unsubstituted Polar aprotic solvent; low toxicity

Key Differences and Implications

Ring Structure and Reactivity :

  • This compound’s oxolane ring (1,4-dioxolane) has lower ring strain compared to 1,3-dioxolanes like 2-Ethyl-2-methyl-1,3-dioxolane. This difference affects thermal stability and reactivity in ring-opening reactions .
  • The 1,3-dioxolane derivatives (e.g., CAS 126-39-6) are more prone to hydrolysis due to adjacent oxygen atoms, whereas oxolanes like the target compound exhibit greater stability under acidic conditions.

In contrast, 2-Methyl-1,3-dioxolane (CAS 497-26-7) lacks bulky substituents, making it more reactive in electrophilic substitutions . The S,S configuration of the target compound may enhance enantioselectivity in asymmetric catalysis, a feature absent in non-chiral analogs like 2-Ethyl-2-methyl-1,3-dioxolane.

Physicochemical Properties: Lipophilicity: The ethyl and methyl groups increase hydrophobicity compared to THF, suggesting utility in non-polar reaction media. Boiling Point: 1,3-Dioxolanes (e.g., CAS 497-26-7) generally have lower boiling points than oxolanes due to reduced molecular symmetry and weaker intermolecular forces.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2S,3S)-2-Ethyl-3-methyloxolane with high stereochemical purity?

  • Answer : To achieve high stereochemical purity, asymmetric catalysis or chiral auxiliary approaches are recommended. For example, using Sharpless epoxidation or Jacobsen kinetic resolution can control stereochemistry. Post-synthesis, validate enantiomeric excess via chiral HPLC or polarimetry . Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) may enhance purity. Characterization should include 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm stereochemistry, complemented by X-ray crystallography for absolute configuration determination .

Q. How can researchers determine the physicochemical properties (e.g., boiling point, solubility) of this compound experimentally?

  • Answer : Use differential scanning calorimetry (DSC) for melting/boiling point analysis and gas chromatography (GC) for volatility assessment. Solubility can be tested in solvents of varying polarity (e.g., water, ethanol, dichloromethane) using gravimetric methods. Computational tools like COSMO-RS may predict solubility but require experimental validation. Safety protocols (e.g., fume hood use, PPE) must align with OECD guidelines for handling volatile organics .

Q. What are the critical steps in designing a stability study for this compound under varying storage conditions?

  • Answer :

  • Experimental Design : Expose the compound to controlled temperatures (e.g., -20°C, 4°C, 25°C), humidity levels (0-80% RH), and light (UV/visible).
  • Analysis : Monitor degradation via GC-MS or HPLC at intervals (0, 1, 3, 6 months). Include a degradation kinetic model (e.g., Arrhenius equation for temperature dependence).
  • Controls : Use inert atmospheres (N2_2) to isolate oxidative effects. Reference OECD Test No. 413 for subchronic stability protocols .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

  • Answer : Contradictions may arise from solvent polarity, steric effects, or catalyst choice. To resolve:

  • Systematic Variation : Test reactions in solvents with varying dielectric constants (e.g., DMSO vs. THF) and compare activation energies via Eyring plots.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and identify steric hindrance from ethyl/methyl groups.
  • Cross-Validation : Replicate experiments using standardized conditions (e.g., anhydrous solvents, controlled temperature) and report uncertainties in kinetic data .

Q. What advanced spectroscopic techniques are suitable for analyzing the conformational dynamics of this compound in solution?

  • Answer :

  • Dynamic NMR (DNMR) : Detect ring puckering or substituent rotation by observing coalescence temperatures in variable-temperature NMR.
  • 2D NOESY : Identify spatial proximities between ethyl/methyl groups and the oxolane ring to infer dominant conformers.
  • Circular Dichroism (CD) : Correlate optical activity with conformational changes in chiral environments. Pair with molecular dynamics simulations (e.g., AMBER) for mechanistic insights .

Q. How does the stereochemistry of this compound influence its catalytic activity in asymmetric synthesis?

  • Answer :

  • Steric Effects : The ethyl and methyl groups create a chiral environment that biases substrate approach in catalysis. Use X-ray structures of catalyst-substrate complexes to map steric interactions.
  • Enantioselectivity Screening : Test the compound as a ligand in transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) and quantify enantiomeric excess (ee) via chiral GC.
  • Comparative Studies : Contrast results with diastereomers (e.g., 2R,3S) to isolate stereochemical contributions. Reference EFSA methodologies for reproducibility .

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